6-Bromo-1-(phenylsulfonyl)-1H-indole

Overview

Description

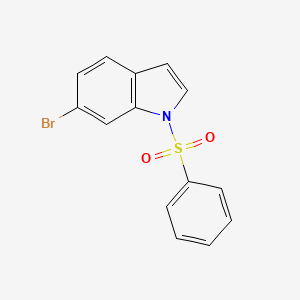

6-Bromo-1-(phenylsulfonyl)-1H-indole is an organic compound with the molecular formula C14H10BrNO2S. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 6-position and a phenylsulfonyl group at the 1-position of the indole ring makes this compound unique and significant in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 1-(phenylsulfonyl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical bromination methods can also be employed to minimize waste and improve the overall yield of the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic substitution under controlled conditions. Key examples include:

- Iodination : Treatment with LDA (lithium diisopropylamide) and diiodoethane at −78°C yields 2-iodoindole derivatives .

- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in THF at 25°C produces mono- or di-alkylated products, depending on stoichiometry .

Table 1: Representative Nucleophilic Substitution Reactions

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed couplings with boronic acids. For example:

- Reaction with phenylboronic acid using PdCl₂(PPh₃)₂ and K₂CO₃ in dioxane/water (3:1) at 80°C produces biindole derivatives .

- Asymmetric dibromo-substituted compounds (e.g., 6,5′-dibromo derivatives) show enhanced enzyme inhibition (IC₅₀ = 2.2 nM) .

Table 2: Suzuki-Miyaura Coupling Examples

| Boronic Acid | Catalyst | Conditions | Product | IC₅₀ (nM) |

|---|---|---|---|---|

| Phenyl | PdCl₂(PPh₃)₂ | 80°C, 12h | 6-Bromo-5′-phenyl-1H,1′H-2,2′-biindole | 2.2 |

| 5-Fluorophenyl | Pd(OAc)₂, XPhos | 100°C, 24h | 6-Bromo-5′-fluoro-1H,1′H-2,2′-biindole | 2.8 |

Sonogashira Coupling

Nickel-catalyzed coupling with terminal alkynes enables C(sp²)–C(sp) bond formation:

- Reaction with phenylacetylene using NiCl₂, 1,10-phenanthroline, and KF in DMAc at 70°C for 48h yields 6-(phenylethynyl)-1-(phenylsulfonyl)-1H-indole .

Key Conditions :

- Catalyst: NiCl₂ (10 mol%)

- Ligand: 1,10-Phenanthroline (15 mol%)

- Solvent: DMAc

- Yield: 72–85% for aryl bromides .

Deprotection Reactions

The phenylsulfonyl group can be removed under reductive or basic conditions:

- TBAF-mediated deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF at 25°C cleaves the sulfonyl group, yielding 6-bromo-1H-indole .

- LiAlH₄ reduction : Reductive cleavage in dry ether provides 6-bromoindole with >90% purity .

Oxidation

The phenylsulfonyl group resists oxidation under standard conditions (e.g., H₂O₂, mCPBA), preserving the indole core during reactions.

Halogen Exchange

Bromine can be replaced by chlorine or iodine via halogen-exchange reactions using CuI or NaI in DMF at 120°C .

Stability and Reactivity Trends

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

6-Bromo-1-(phenylsulfonyl)-1H-indole serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the formation of various derivatives through substitution reactions. The bromine atom enhances electrophilicity, allowing for nucleophilic attacks that lead to diverse chemical transformations.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Bromination of Indoles : The introduction of the bromine atom at the 6-position typically involves electrophilic bromination.

- Sulfonylation Reactions : The phenylsulfonyl group can be introduced via sulfonyl chloride derivatives, enhancing the compound's reactivity and solubility in organic solvents.

Biological Applications

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies have evaluated its ability to inhibit the viability of various human cancer cell lines, including liver (HEP3BPN), breast (MDA 453), and leukemia (HL 60) cells. The compound demonstrated promising results in reducing cell viability compared to standard treatments like methotrexate .

Mechanism of Action

The mechanism underlying its anticancer effects is believed to involve the inhibition of specific enzymes or proteins critical for cancer cell proliferation. In particular, the phenylsulfonyl moiety may enhance interactions with biological targets, leading to effective inhibition of tumor growth .

Proteomics Research

This compound has been utilized in proteomics studies to investigate protein interactions and enzyme inhibition. Its ability to selectively bind to target proteins makes it a valuable tool for understanding complex biological systems and pathways involved in diseases like cancer and viral infections .

Pharmaceutical Development

The compound is under investigation for potential therapeutic applications, particularly in drug discovery efforts aimed at developing new anticancer agents. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets .

Case Study 1: Anticancer Activity

In a recent study evaluating various indole derivatives, this compound was found to inhibit the growth of liver cancer cells significantly more than traditional chemotherapeutics. The study employed the MTT reduction assay to measure cell viability, revealing an IC50 value lower than that of methotrexate.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of phenylsulfonyl indoles, demonstrating that derivatives including this compound could inhibit HIV-1 reverse transcriptase effectively in vitro. This suggests potential applications in antiviral drug development .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Facilitates diverse chemical transformations |

| Anticancer Activity | Inhibits viability of cancer cell lines | IC50 values lower than standard treatments |

| Proteomics Research | Investigates protein interactions and enzyme inhibition | Valuable tool for understanding biological pathways |

| Pharmaceutical Development | Potential therapeutic applications in drug discovery | Under investigation for new anticancer agents |

Mechanism of Action

The mechanism of action of 6-Bromo-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-1-(phenylsulfonyl)-3-chlorosulfonylindole: Similar structure with an additional chlorosulfonyl group.

6-Bromo-1-benzenesulfonylindole: Similar structure with a benzenesulfonyl group instead of a phenylsulfonyl group.

Uniqueness

6-Bromo-1-(phenylsulfonyl)-1H-indole is unique due to the specific positioning of the bromine and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

6-Bromo-1-(phenylsulfonyl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a bromine atom at the 6-position of the indole ring and a phenylsulfonyl group attached to the nitrogen atom. This unique arrangement enhances its interaction with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.

- Molecular Formula : C14H10BrNO2S

- Molecular Weight : 336.20 g/mol

- Structure : The compound consists of an indole core, which is a common scaffold in many biologically active molecules, combined with a bromine substituent and a phenylsulfonyl group.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-Cancer Activity : Studies have shown that this compound can inhibit certain cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, it has been evaluated for its efficacy against various types of cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

- Anti-Inflammatory Properties : The compound has also been reported to possess anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Related studies have indicated potential antimicrobial properties, particularly against resistant bacterial strains.

Structure-Activity Relationship (SAR)

The presence of bromine and the phenylsulfonyl group significantly influence the biological activity of this compound. Bromination can enhance binding affinity to enzymes or receptors, while the sulfonyl group may improve solubility and permeability across cell membranes.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Chloro-1-(phenylsulfonyl)-1H-indole | Chlorine instead of Bromine | Different reactivity profiles |

| 5-Bromo-2-(phenylsulfonyl)-indole | Bromine at a different position | Potentially different biological activity |

| 7-Bromo-1-(phenylsulfonyl)-indole | Bromine at position 7 | Variations in pharmacological properties |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Inhibition of Cancer Cell Lines : A study reported that this compound exhibited IC50 values indicating effective inhibition against specific cancer cell lines, suggesting its potential role as an anticancer agent .

- Mechanistic Studies : Interaction studies have shown that this compound might bind to specific enzymes involved in cancer proliferation and inflammation pathways, providing insights into its mechanism of action .

- Synthetic Pathways : Various synthetic routes have been developed for producing this compound, emphasizing its versatility as a precursor in drug development .

Properties

IUPAC Name |

1-(benzenesulfonyl)-6-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPDYQYNRFWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447008 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679794-03-7 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.